1,3-Dimethyl-1H-pyrazole-5-sulfonamide
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Overview
Description
1,3-Dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with sulfonyl chloride under basic conditions to introduce the sulfonamide group . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these processes.
Cellular Effects: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
1,3-Dimethyl-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
1,3-Dimethyl-1H-pyrazole-5-thiol: Features a thiol group in place of the sulfonamide group.
Uniqueness
1,3-Dimethyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various applications .
Biological Activity
1,3-Dimethyl-1H-pyrazole-5-sulfonamide is a compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring substituted with methyl groups and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.
The biological activity of this compound primarily stems from its ability to interact with various enzymes. The sulfonamide group plays a crucial role in this interaction, allowing the compound to form hydrogen bonds with active site residues of target enzymes. This interaction leads to the inhibition of enzyme activity, which can disrupt associated biological processes, including:
- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase isoenzymes, which are vital for maintaining acid-base balance and facilitating various physiological processes.
- Antitumor Activity : Research indicates that structurally similar sulfonamides exhibit significant antitumor properties by inducing apoptosis in cancer cells .
Biological Activities
This compound exhibits a range of biological activities:
- Antibacterial and Antifungal Properties : Compounds in the pyrazole class have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers such as TNF-α and IL-6, indicating its usefulness in treating inflammatory conditions .
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce cell death in cancer cell lines, suggesting its potential application in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Biochemical Analysis
Research indicates that this compound interacts with specific molecular targets through non-covalent interactions. The presence of methyl groups enhances its binding affinity to enzymes, contributing to its inhibitory effects.
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits carbonic anhydrase isoenzymes |
Antimicrobial | Effective against E. coli and S. aureus |
Anti-inflammatory | Reduces TNF-α and IL-6 levels |
Anticancer | Induces apoptosis in various cancer cell lines |
Properties
Molecular Formula |
C5H9N3O2S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-5(8(2)7-4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |
InChI Key |
YJTCAXYRVVGBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)N)C |
Origin of Product |
United States |
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